molecular formula C₂₆H₂₈BrCl₂NO B1154713 3'-Chloroclomiphene Hydrobromide

3'-Chloroclomiphene Hydrobromide

Cat. No.: B1154713
M. Wt: 521.32
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Chloroclomiphene Hydrobromide is a synthetic nonsteroidal selective estrogen receptor modulator (SERM) structurally derived from clomiphene. The compound features a chloro substituent at the 3' position of the phenyl ring and exists as a hydrobromide salt to enhance solubility and bioavailability. The hydrobromide salt form is critical for stabilizing the molecule in formulations, a property shared with other hydrobromide-containing pharmaceuticals like dextromethorphan hydrobromide and galantamine hydrobromide .

Properties

Molecular Formula

C₂₆H₂₈BrCl₂NO

Molecular Weight

521.32

Synonyms

2-(2-Chloro-4-(2-chloro-1,2-diphenylvinyl)phenoxy)-N,N-diethylethanamine Hydrogen Bromide

Origin of Product

United States

Comparison with Similar Compounds

Clomiphene Citrate

Clomiphene citrate, a racemic mixture of zuclomiphene and enclomiphene, lacks the 3'-chloro substitution present in 3'-Chloroclomiphene Hydrobromide. The chloro group likely enhances receptor binding affinity by increasing hydrophobic interactions, though this requires empirical validation. Unlike the hydrobromide salt, clomiphene citrate’s citrate moiety improves aqueous solubility but may alter tissue distribution .

Tamoxifen Citrate

Tamoxifen, another SERM, shares a triphenylethylene backbone with 3'-Chloroclomiphene but incorporates a dimethylaminoethoxy side chain instead of a chloro substituent. This structural difference confers tissue-selective estrogenic/antiestrogenic effects, suggesting that this compound may exhibit distinct receptor modulation profiles .

Hydrobromide Salts in Pharmaceuticals

Dextromethorphan Hydrobromide

Dextromethorphan hydrobromide (C₁₈H₂₅NO·HBr·H₂O) demonstrates how hydrobromide salts enhance stability and absorption. Its molecular weight (370.33 g/mol) and salt formation process are analogous to this compound, though their therapeutic targets differ (CNS vs. endocrine) .

Galantamine Hydrobromide

Galantamine hydrobromide, used in Alzheimer’s disease, shares the hydrobromide salt’s role in improving pharmacokinetics. USP standards for galantamine emphasize purity thresholds (>98%) and UV absorption profiles, which could inform quality control protocols for this compound .

Chlorinated Aromatic Compounds

3-Chlorobenzaldehyde (CAS 587-04-2), a precursor in organic synthesis, highlights the reactivity of chloro-substituted aromatics.

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Salt Form
This compound* C₂₆H₂₆ClNO·HBr ~500 (estimated) Hydrobromide
Clomiphene Citrate C₂₆H₂₈ClNO·C₆H₈O₇ 598.09 Citrate
Dextromethorphan Hydrobromide C₁₈H₂₅NO·HBr·H₂O 370.33 Hydrobromide

Table 2: Pharmacokinetic Comparison

Property This compound* Clomiphene Citrate Tamoxifen Citrate
Solubility (water) Moderate (salt-enhanced) High Low
Half-life (hours) ~24 (estimated) 5–7 5–7
Primary Metabolic Pathway Hepatic CYP3A4 CYP2D6 CYP3A4

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